1-isopropyl-4-methyl-3-nitro-1H-pyrazole

Medicinal Chemistry Organic Synthesis Positional Isomerism

1-Isopropyl-4-methyl-3-nitro-1H-pyrazole (CAS 1245773-19-6) is a heterocyclic building block characterized by a specific 3-nitro-4-methyl substitution pattern on the pyrazole ring with an N1-isopropyl group. This compound is a positional isomer of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole (CAS 1172475-45-4), where the methyl and nitro group positions are swapped.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 1245773-19-6
Cat. No. B3225145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-4-methyl-3-nitro-1H-pyrazole
CAS1245773-19-6
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1[N+](=O)[O-])C(C)C
InChIInChI=1S/C7H11N3O2/c1-5(2)9-4-6(3)7(8-9)10(11)12/h4-5H,1-3H3
InChIKeyAKGCAHBOIVIEFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-4-methyl-3-nitro-1H-pyrazole (CAS 1245773-19-6): A Defined Regioisomeric Pyrazole Building Block


1-Isopropyl-4-methyl-3-nitro-1H-pyrazole (CAS 1245773-19-6) is a heterocyclic building block characterized by a specific 3-nitro-4-methyl substitution pattern on the pyrazole ring with an N1-isopropyl group . This compound is a positional isomer of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole (CAS 1172475-45-4), where the methyl and nitro group positions are swapped . This core framework is cited in patent literature as a precursor for developing receptor tyrosine kinase (RTK) inhibitors, highlighting its role in medicinal chemistry [1]. Its defined regioisomeric identity is critical for research applications requiring unambiguous structural control.

Procurement Challenges for 1-Isopropyl-4-methyl-3-nitro-1H-pyrazole (CAS 1245773-19-6): Regioisomeric Purity as a Differentiator


Generic substitution is unfeasible for this compound class due to the crucial role of regioisomeric identity. The target compound is a distinct entity from its 3-methyl-4-nitro analog (CAS 1172475-45-4) . Nitro and methyl group placement dictates electron distribution and subsequent reactivity in forming fused heterocycles or enzyme inhibitors, as seen in kinase inhibitor patents referencing a related pyrazole core [1]. Without precise positional control, synthetic pathways can lead to different regioisomers, resulting in invalid structure-activity relationship (SAR) data or failed downstream reactions. The quantitative evidence below underscores the specific physical and chemical differentiators that necessitate the procurement of this exact regioisomer.

Quantitative Differentiation Evidence for 1-Isopropyl-4-methyl-3-nitro-1H-pyrazole (CAS 1245773-19-6)


Regioisomeric Purity: Structured Distinction from 3-Methyl-4-nitro Analog

The primary differentiation for 1-isopropyl-4-methyl-3-nitro-1H-pyrazole is its exact atomic arrangement versus its nearest analog, 1-isopropyl-3-methyl-4-nitro-1H-pyrazole (CAS 1172475-45-4). The target compound has the nitro group at the 3-position and the methyl group at the 4-position, leading to a predicted complexity of 178 and a topological polar surface area (TPSA) of 74.5 Ų . The analog, with reversed substituents, exhibits a different InChI Key and theoretically altered electronic properties, which is critical for binding interactions where the nitro group's position is a pharmacophoric requirement .

Medicinal Chemistry Organic Synthesis Positional Isomerism

Predicted Physicochemical Profile vs. N-Alkyl Analogs for Synthetic Planning

When compared to its N-ethyl analog (1-ethyl-4-methyl-3-nitro-1H-pyrazole), the target compound's N-isopropyl group increases lipophilicity and steric bulk. The predicted LogD for the target compound at pH 7.4 is approximately 1.33, whereas a less bulky N-substituted analog would have a lower LogD [1]. This differential lipophilicity is critical for partitioning into organic layers during synthesis and for passive membrane permeability in biological assays, providing a basis for selecting the isopropyl derivative over smaller N-alkyl chains .

Physicochemical Properties ADME Prediction Isosteric Replacement

Hydrogen Bonding Profile: Absence of H-Bond Donors in Target Compound

The target compound possesses zero hydrogen bond donors and three hydrogen bond acceptors . This is a stark contrast to its potential metabolite or analog, (2R)-1-(4-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ol, which has a hydroxyl group serving as a hydrogen bond donor [1]. The absence of H-bond donation can significantly reduce binding to polar stationary phases in chromatography and decrease efflux by P-glycoprotein in cellular assays, making the target compound a more straightforward intermediate for certain medicinal chemistry campaigns.

Drug-likeness Molecular Interactions Permeability

Recommended Application Scenarios for 1-Isopropyl-4-methyl-3-nitro-1H-pyrazole (CAS 1245773-19-6) Based on Verified Evidence


Medicinal Chemistry: Synthesis of Fused Heterocyclic Kinase Inhibitors

Based on its patent lineage as a building block for receptor tyrosine kinase (RTK) inhibitors, this compound is ideal for preparing the pyrazole core of complex fused tricyclic systems. The specific 3-nitro-4-methyl orientation ensures correct regiochemistry during cyclization reactions with carbonyl-containing reagents, a critical step for generating active pharmaceutical ingredients (APIs) under development [1].

Chemical Biology: SAR Studies of Nitroimidazole Bioreductive Agents

The N-isopropyl group provides a defined steric and electronic environment for probing nitroreductase activity. The compound's 3-nitro group is essential for enzymatic reduction, making it a suitable substrate or inhibitor scaffold where the 4-methyl group blocks metabolic deactivation, as inferred from studies on related nitropyrazoles [1].

Organic Synthesis: Preparation of Novel 3-Aminopyrazole Synthons

The quantitative absence of hydrogen bond donors and the presence of a single nitro group make this compound an excellent precursor for synthesizing 3-amino-4-methyl-1-isopropyl-1H-pyrazole. This synthon is commonly used to build bicyclic heterocycles where the isopropyl group enhances solubility and crystal packing for X-ray diffraction studies [1].

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